![molecular formula C6H6N4O B2582796 6-amino-1H-1,2,3-benzotriazol-1-ol CAS No. 1379344-26-9](/img/structure/B2582796.png)
6-amino-1H-1,2,3-benzotriazol-1-ol
Overview
Description
6-amino-1H-1,2,3-benzotriazol-1-ol is a derivative of benzotriazole . It is a white crystalline powder . It is mainly used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis .
Synthesis Analysis
The synthesis pathway for the compound ‘6-amino-1H-1,2,3-benzotriazol-1-ol’ involves the reaction of 3-methylpiperidine with sulfonyl chloride to form the sulfonylated intermediate, which is then reacted with 1H-1,2,3-benzotriazole-1-ol to yield the final product.Molecular Structure Analysis
The molecular structure of 6-amino-1H-1,2,3-benzotriazol-1-ol is similar to that of benzotriazole . Its five-membered ring contains three consecutive nitrogen atoms .Chemical Reactions Analysis
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Physical And Chemical Properties Analysis
6-amino-1H-1,2,3-benzotriazol-1-ol is a white crystalline powder . Anhydrous 6-amino-1H-1,2,3-benzotriazol-1-ol is explosive .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
6-Amino-1H-1,2,3-benzotriazol-1-ol, also known as hydroxybenzotriazole (HOBt), plays a crucial role in drug discovery. It is used to suppress the racemization of chiral molecules during peptide synthesis, which is essential for maintaining the efficacy and safety of peptide-based drugs . HOBt is also utilized in the synthesis of amides from carboxylic acids, a common reaction in pharmaceutical manufacturing .
Organic Synthesis
In organic chemistry, HOBt is employed as a coupling reagent for the synthesis of complex organic compounds. Its ability to produce activated esters that react with amines at ambient temperatures to give amides makes it a valuable tool for constructing diverse molecular architectures .
Polymer Chemistry
HOBt is instrumental in polymer science, particularly in preventing the photodegradation of polymers by ultraviolet light. It serves as an organic UV absorber and an additive to prevent aging in polymers, finding applications in plastics, adhesives, paints, coatings, textiles, and rubber products .
Supramolecular Chemistry
The benzotriazole moiety, including derivatives like HOBt, is used in the design of supramolecular structures due to its ability to engage in hydrogen bonding and π-π interactions. These properties are exploited in creating complex assemblies for various applications, including molecular recognition and catalysis .
Bioconjugation
HOBt is utilized in bioconjugation techniques where it facilitates the attachment of various biomolecules to one another or to solid supports. This is particularly useful in the development of biosensors, drug delivery systems, and diagnostic tools .
Chemical Biology
Benzotriazole derivatives, including HOBt, have been explored for their biological properties. They are used in chemical biology to modulate biological systems and to study the interaction between small molecules and biological targets. Their applications range from enzyme inhibition to the study of cell signaling pathways .
Fluorescent Imaging
In the field of fluorescent imaging, HOBt and its derivatives can be used to synthesize fluorescent probes. These probes are essential for visualizing and tracking biological processes in real-time, providing insights into cellular functions and disease mechanisms .
Materials Science
HOBt contributes to materials science by aiding in the synthesis of materials with specific properties. It is used in the preparation of functional materials, such as those with antioxidative activity, and in the development of catalysts for various chemical reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydroxybenzotriazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXGWACMUDTLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044947 | |
Record name | 3-Hydroxybenzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1H-1,2,3-benzotriazol-1-ol | |
CAS RN |
1379344-26-9 | |
Record name | 3-Hydroxybenzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1H-1,2,3-benzotriazol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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